molecular formula C17H22FN3O2 B2956714 N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide CAS No. 1385380-47-1

N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide

Cat. No.: B2956714
CAS No.: 1385380-47-1
M. Wt: 319.38
InChI Key: LYRDZFCIOAIPSI-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a distinctive molecular architecture, incorporating a cyano-cyclopropylethyl group and a fluorophenyl-hydroxyethyl moiety, which may lend to its investigation in various biochemical pathways. Its structural profile suggests potential as a key intermediate in medicinal chemistry and drug discovery, particularly for researchers exploring novel therapeutic agents. The precise mechanism of action and specific research applications for this compound are yet to be fully characterized and remain a subject for ongoing scientific investigation. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications including purity, identity confirmation via spectral data, and recommended storage conditions to ensure the integrity of their work. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-17(11-19,13-5-6-13)20-16(23)10-21(2)9-15(22)12-3-7-14(18)8-4-12/h3-4,7-8,13,15,22H,5-6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDZFCIOAIPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)CC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24FN3O
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1424180-89-1

This compound features a cyano group, cyclopropyl moiety, and a fluorophenyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Janus Kinase (JAK) Inhibition : Similar compounds have been noted for their ability to inhibit JAK pathways, which are crucial in mediating inflammatory responses and hematopoiesis .
  • Antifungal Activity : Some derivatives of related structures have demonstrated antifungal properties, suggesting a potential for similar activity in this compound .
  • Antioxidant Properties : The presence of the fluorophenyl group may enhance antioxidant activity, providing protective effects against oxidative stress .

Biological Activity Data

Activity Observation Reference
JAK InhibitionEffective in reducing cytokine production
Antifungal ActivityNotable antifungal effects observed in related compounds
Antioxidant ActivityPotential protective effects against oxidative damage

Case Studies and Research Findings

Research has highlighted the compound's potential therapeutic applications:

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
  • Cytotoxicity Studies : In cancer cell lines, the compound exhibited selective cytotoxicity, suggesting a possible role in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Notes
Target Compound Not explicitly provided 1-cyano-1-cyclopropylethyl; 2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino] ~300–320 (estimated) Hypothesized improved solubility and metabolic stability due to hydroxyethyl and cyclopropane groups
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide C16H20N2OS 2,4-difluorophenyl sulfanyl 288.41 Sulfanyl group may enhance oxidative stability; no reported bioactivity
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide C14H15F2N3O 3,5-difluorophenyl amino 279.28 Amino group instead of methylamino-hydroxyethyl; lower molecular weight
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C19H27FN2O2 Cyclohexyl; N-propylacetamido 334.21 Synthesized via multicomponent reaction (81% yield); bulky substituents may reduce solubility
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C18H13ClFNO Naphthalen-1-yl; 3-chloro-4-fluorophenyl 313.76 Structural mimic of benzylpenicillin; crystal structure stabilized by hydrogen bonds

Impact of Substituents on Properties

  • Cyclopropane Ring : Enhances metabolic stability compared to linear alkyl chains (e.g., cyclohexyl in ) but may reduce solubility .
  • Hydroxyethyl-Methylamino Group: Likely improves water solubility relative to sulfanyl or naphthyl substituents () .
  • Fluorophenyl Moieties : The 4-fluorophenyl group in the target compound may offer better target affinity than 2,4-difluoro or 3,5-difluoro analogs due to optimized steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide?

  • Methodological Answer : Focus on modular synthesis strategies. For example, the cyclopropyl and 4-fluorophenyl groups can be synthesized separately and coupled via C–N bond formation. Evidence from analogous acetamide syntheses suggests using dichloromethane as a solvent with triethylamine to facilitate amide coupling (e.g., synthesis of N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide in ). Purification via column chromatography or recrystallization (toluene evaporation method ) is critical. Validate intermediates using 1^1H NMR (e.g., δ 2.04 ppm for methyl groups in acetamide derivatives ).

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : Assign peaks systematically:

  • The 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.46–7.31 ppm in N-(4’-fluoro-[1,1'-biphenyl]-2-yl)acetamide ).
  • The cyclopropyl group’s protons may appear as multiplets near δ 1.0–2.5 ppm.
  • Hydroxyethyl and methylamino groups can be identified via exchangeable protons (broad signals at δ ~6.98 ppm ). Use 13^{13}C NMR to confirm cyano (δ ~115–120 ppm) and carbonyl (δ ~170 ppm) groups.

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Combine liquid-liquid extraction (e.g., dichloromethane/brine ) with recrystallization. For polar byproducts, silica gel chromatography using ethyl acetate/hexane gradients is effective. Monitor purity via HPLC with UV detection (λ ~254 nm for fluorophenyl absorption).

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback to reduce trial-and-error (e.g., optimizing hypervalent iodine-mediated C–N coupling ). Use software like Gaussian or ORCA to calculate transition states and identify energy barriers.

Q. What strategies address contradictory spectral data during structural characterization?

  • Methodological Answer : Cross-validate with multiple techniques:

  • If NMR signals overlap (e.g., cyclopropyl vs. methyl protons), use 2D NMR (COSY, HSQC) for assignment .
  • For unexpected byproducts, perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Reconcile discrepancies by repeating reactions under controlled conditions (e.g., inert atmosphere, strict temperature control ).

Q. How can reaction engineering improve yield and scalability?

  • Methodological Answer : Optimize parameters via design of experiments (DoE):

  • Vary solvent polarity (e.g., dichloromethane vs. THF) to assess coupling efficiency .
  • Use membrane technologies (e.g., nanofiltration) for continuous separation of intermediates .
  • Monitor reaction kinetics in real-time using inline FTIR or Raman spectroscopy.

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